

An In-depth Technical Guide on the Structural Elucidation of Novel Ampelopsin Derivatives

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594473*

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the structural elucidation of novel Ampelopsin (Dihydromyricetin) derivatives. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways and workflows to facilitate understanding and application in a research and development setting.

Introduction to Ampelopsin and Its Derivatives

Ampelopsin, also known as dihydromyricetin (DHM), is a flavonoid abundant in plants of the Ampelopsis genus. It has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects[1][2].

However, its therapeutic potential is often limited by poor water solubility and bioavailability[2].

To overcome these limitations, researchers are actively developing novel Ampelopsin derivatives through chemical synthesis and enzymatic modification. These derivatives aim to enhance physicochemical properties and biological activities. This guide focuses on the methodologies employed for the structural elucidation of these new chemical entities.

Novel Ampelopsin derivatives can be broadly categorized into:

- **Glycosides:** Introduction of sugar moieties to the Ampelopsin backbone can significantly improve water solubility and alter biological activity[3][4].

- **Acylated and Etherified Derivatives:** Modification of the hydroxyl groups through acylation or etherification can enhance lipophilicity, which may improve membrane permeability and cellular uptake[5][6].
- **Hybrid Molecules:** Conjugation of Ampelopsin with other bioactive molecules, such as 5-fluorouracil, can create hybrid compounds with potentially synergistic or novel therapeutic effects[7][8].

Experimental Protocols for Isolation and Purification

The initial step in the structural elucidation of novel Ampelopsin derivatives, particularly those synthesized in complex reaction mixtures or isolated from natural sources, is their purification to homogeneity. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for this purpose.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Protocol for HSCCC Separation of Ampelopsin Derivatives:

- **Solvent System Selection:** A suitable two-phase solvent system is selected based on the polarity of the target derivatives. For flavonoid glycosides, a common system is chloroform/methanol/water/n-butanol (4:3:2:1.5, v/v/v/v)[8]. The partition coefficient (K) of the target compounds should ideally be between 0.5 and 2.0.
- **HSCCC Instrument Setup:**
 - The separation column is first filled with the upper phase (stationary phase).
 - The apparatus is then rotated at a speed of approximately 850 rpm.
 - The lower phase (mobile phase) is pumped into the column at a flow rate of 1.5-2.0 mL/min until hydrodynamic equilibrium is reached.

- **Sample Injection:** The crude sample of Ampelopsin derivatives (e.g., 100-200 mg) is dissolved in a small volume (e.g., 10-20 mL) of the biphasic solvent system (1:1 mixture of upper and lower phases) and injected into the sample loop.
- **Fraction Collection:** The effluent from the outlet is monitored by a UV detector at a suitable wavelength (e.g., 280 nm for flavonoids). Fractions are collected based on the resulting chromatogram.
- **Purity Analysis:** The purity of the collected fractions is assessed by analytical HPLC.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of compounds.

Protocol for Preparative HPLC Purification:

- **Column and Mobile Phase Selection:** A reversed-phase C18 column is commonly used for flavonoid separation. The mobile phase typically consists of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
- **Method Development:** An analytical HPLC method is first developed to achieve good separation of the target derivative from impurities. This method is then scaled up for preparative HPLC.
- **Sample Preparation:** The partially purified sample from HSCCC or other methods is dissolved in the initial mobile phase composition.
- **Purification:** The sample solution is injected onto the preparative HPLC column. The elution is monitored with a UV detector, and fractions corresponding to the target peak are collected.
- **Solvent Removal:** The collected fractions are concentrated under reduced pressure to remove the mobile phase, yielding the purified Ampelopsin derivative.

Structural Elucidation Techniques

Once a novel Ampelopsin derivative is purified, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol for NMR Analysis:

- **Sample Preparation:** A small amount (5-10 mg) of the purified derivative is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CD_3OD).
- **1D NMR Spectra Acquisition:**
 - 1H NMR: Provides information on the number, chemical environment, and coupling of protons.
 - ^{13}C NMR: Shows the number and types of carbon atoms (e.g., C, CH, CH_2 , CH_3).
- **2D NMR Spectra Acquisition:**
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings (1H - 1H correlations), revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (1H - ^{13}C one-bond correlations).
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (1H - ^{13}C long-range correlations), which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol for MS Analysis:

- High-Resolution Mass Spectrometry (HRMS):
 - The purified derivative is analyzed using an HRMS instrument, typically with an electrospray ionization (ESI) source.
 - This provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
- Tandem Mass Spectrometry (MS/MS):
 - The molecular ion of the derivative is selected and subjected to collision-induced dissociation (CID).
 - The resulting fragmentation pattern provides valuable structural information. For example, in flavonoid glycosides, the loss of sugar moieties is a characteristic fragmentation. The fragmentation of the aglycone can provide information about the substitution pattern on the flavonoid rings.

Data Presentation: Quantitative Analysis of Novel Ampelopsin Derivatives

The following tables summarize the type of quantitative data obtained from the structural elucidation of two hypothetical novel Ampelopsin derivatives: a 7-O-methylated derivative (Derivative A) and a 3-O-acetylated derivative (Derivative B).

Table 1: ^1H and ^{13}C NMR Data for Novel Ampelopsin Derivatives (in DMSO- d_6)

Position	Derivative A (7-O-Methylampelopsin) ^1H δ (ppm)	Derivative A (7-O-Methylampelopsin) ^{13}C δ (ppm)	Derivative B (3-O-Acetylampelopsin) ^1H δ (ppm)	Derivative B (3-O-Acetylampelopsin) ^{13}C δ (ppm)
2	4.95 (d, J=11.5 Hz)	83.5	5.10 (d, J=11.8 Hz)	82.1
3	4.50 (d, J=11.5 Hz)	72.1	5.50 (d, J=11.8 Hz)	74.5
4	-	197.5	-	196.8
5	-	163.2	-	164.0
6	6.00 (s)	96.5	5.95 (d, J=2.0 Hz)	96.8
7	-	167.8	-	165.1
8	6.20 (s)	95.8	5.92 (d, J=2.0 Hz)	95.9
9	-	162.5	-	162.9
10	-	102.1	-	101.5
1'	-	129.5	-	129.8
2'	6.80 (s)	107.8	6.75 (s)	108.0
3'	-	145.2	-	145.5
4'	-	133.5	-	133.2
5'	-	145.2	-	145.5
6'	6.80 (s)	107.8	6.75 (s)	108.0
7-OCH ₃	3.85 (s)	56.2	-	-
3-COCH ₃	-	-	2.10 (s)	21.2
3-COCH ₃	-	-	-	170.1

Table 2: HRMS and MS/MS Fragmentation Data for Novel Ampelopsin Derivatives

Derivative	Molecular Formula	Calculated m/z [M+H] ⁺	Measured m/z [M+H] ⁺	Key MS/MS Fragment Ions (m/z)	Fragment Interpretation
A (7-O-Methylampelopsin)	C ₁₆ H ₁₄ O ₈	335.0716	335.0712	317, 179, 153	[M+H-H ₂ O] ⁺ , RDA of A-ring, RDA of B-ring
B (3-O-Acetylampelopsin)	C ₁₇ H ₁₄ O ₉	363.0665	363.0661	321, 303, 169, 153	[M+H-COCH ₃] ⁺ , [M+H-CH ₃ COOH] ⁺ , RDA of A-ring, RDA of B-ring

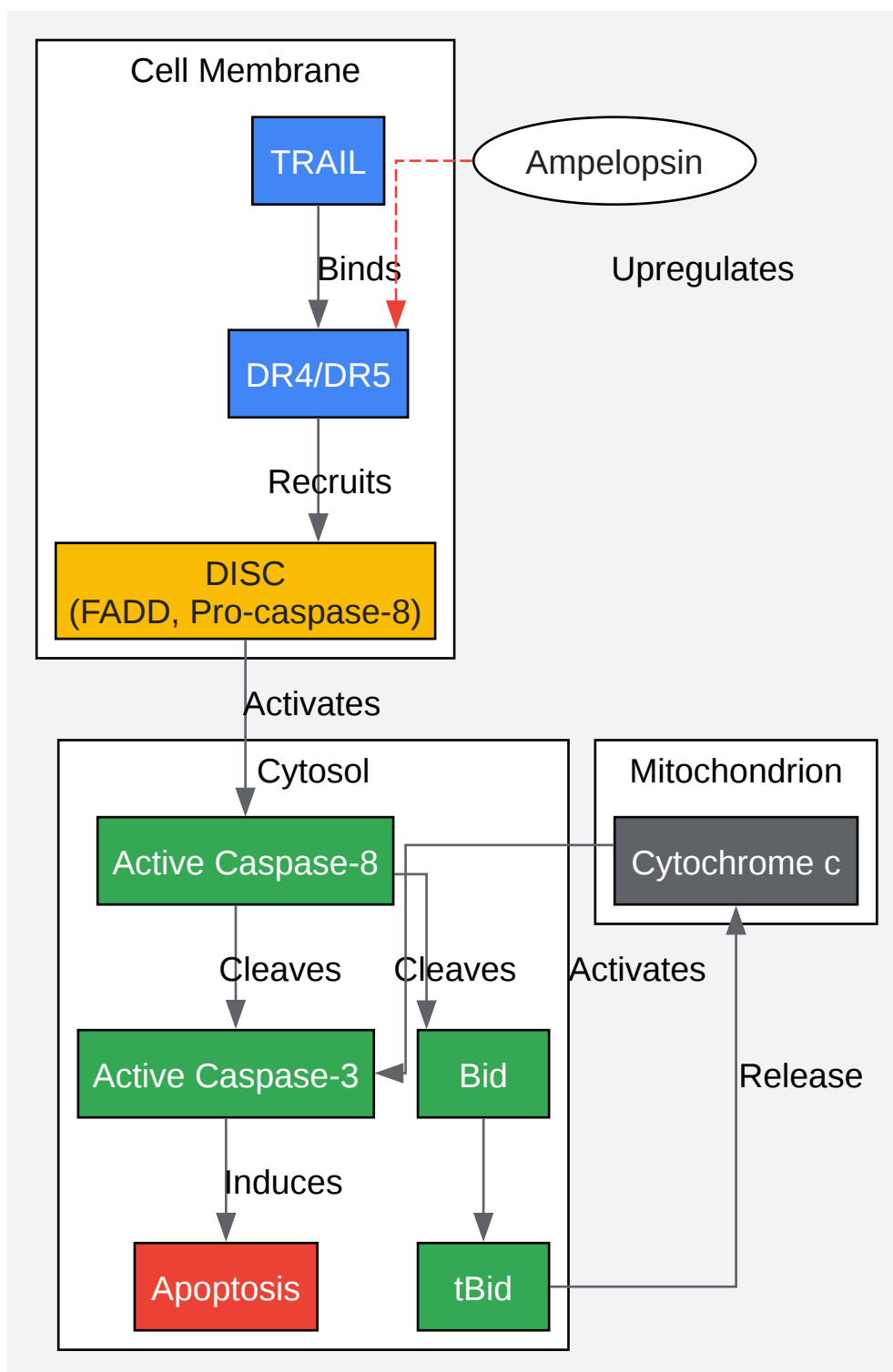
Table 3: Biological Activity of Novel Ampelopsin Derivatives

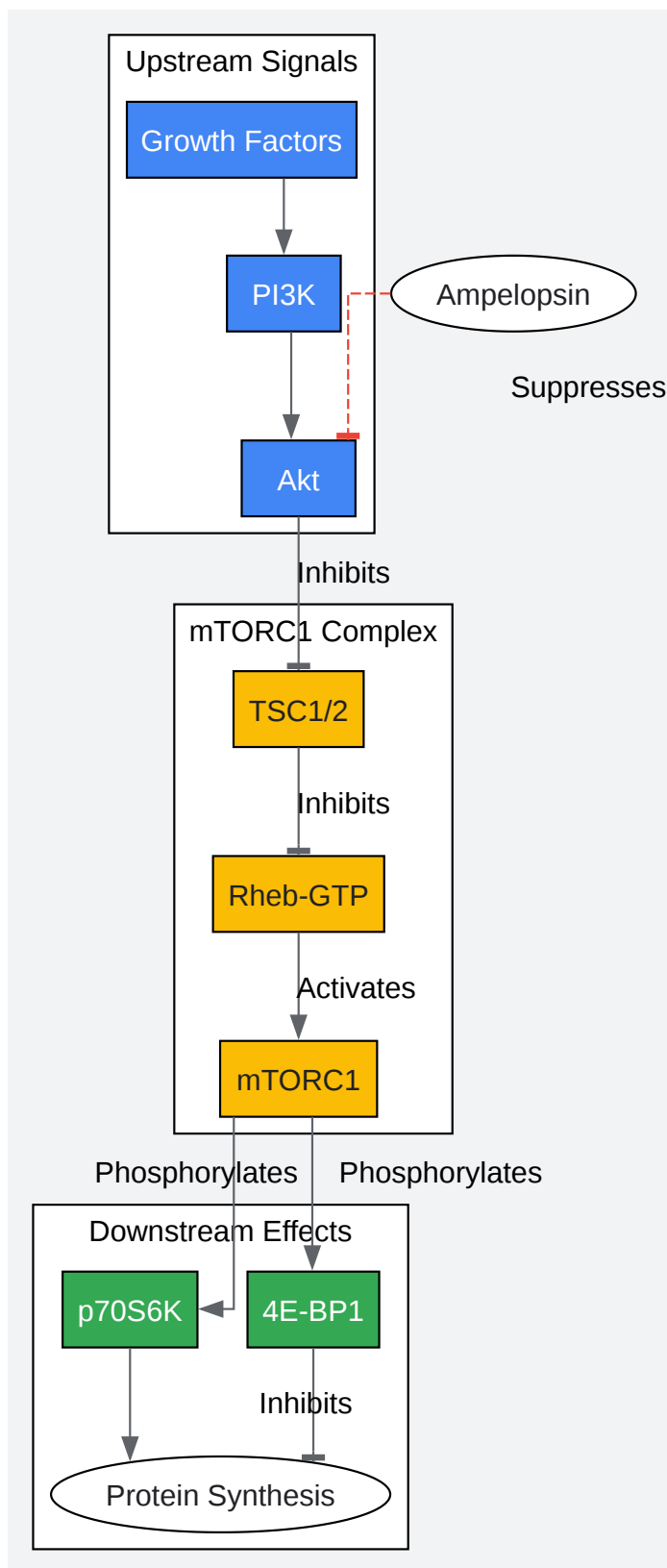
Compound	Cell Line	Assay	IC ₅₀ (μM)	Reference
5-Fluorouracil-Ampelopsin Derivative 1	K562	MTT	25.3	[8]
5-Fluorouracil-Ampelopsin Derivative 2	K562	MTT	21.8	[8]
Ampelopsin	K562	MTT	35.6	[8]
C8-Acyl Dihydromyricetin	-	Cellular Antioxidant Activity	35.14 (EC ₅₀)	[5][9]
Dihydromyricetin	Hep3B	CCK-8	~40	[10]

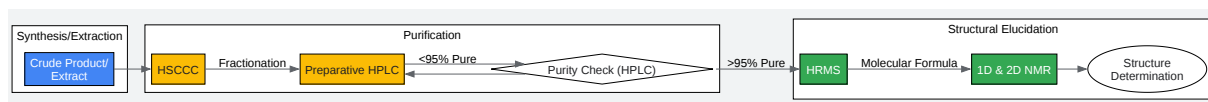
Mandatory Visualizations

Signaling Pathways

Ampelopsin and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development.







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